molecular formula C14H14O4 B8788612 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester

Cat. No. B8788612
M. Wt: 246.26 g/mol
InChI Key: HCVRDHSIBXMNAT-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

To a 250 mL round bottom flask were added 2-methoxybenzaldehyde (2.0 g, 14.7 mmol), diethyl butanedioate (6.4 g, 36.7 mmol) and t-BuOH (35 mL). KO-t-Bu (3.3 g, 29.4 mmol) was added in portions. The reaction mixture was stirred at room temperature for 2 hours and then diluted with 0.5 N HCl (120 mL) and extracted with EtOAc. The organic layer was back extracted with 5% KOH (60 mL). Aqueous layer was acidified with 1N HCl and extracted with EtOAc. Organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was treated with Ac2O (9.7 mL, 103 mmol) and NaOAc (2.05 g, 25 mmol) at 120° C. under nitrogen overnight. The reaction mixture was cooled with an ice bath and diluted with 150 mL of water. The aqueous solution was carefully removed by slow decantation. The remaining residue was dissolved in EtOAc (30 mL), dried over sodium sulfate, filtered and concentrated. The crude product was purified on a silica gel column eluting with a gradient of 100% hexanes to 25% EtOAc/hexanes to give the title intermediate (0.52 g) as a light yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.05 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:11](OCC)(=[O:19])[CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].O(C(C)(C)C)[K].CC(OC(C)=O)=O.CC([O-])=O.[Na+]>Cl.O.CC(O)(C)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:4]=1[CH:5]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]=[C:11]2[OH:19] |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1
Name
Quantity
6.4 g
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
O([K])C(C)(C)C
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.7 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
2.05 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic layer was back extracted with 5% KOH (60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
Organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The aqueous solution was carefully removed by slow decantation
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in EtOAc (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with a gradient of 100% hexanes to 25% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=CC=C2C(=CC(=CC12)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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